molecular formula C30H31N3O4S B11070044 5-[2-(3,4-diethoxyphenyl)ethyl]-13-(methoxymethyl)-11-methyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

5-[2-(3,4-diethoxyphenyl)ethyl]-13-(methoxymethyl)-11-methyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B11070044
M. Wt: 529.7 g/mol
InChI Key: CZRLMTWKZZOGQR-UHFFFAOYSA-N
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Description

The compound “5-[2-(3,4-diethoxyphenyl)ethyl]-13-(methoxymethyl)-11-methyl-4-phenyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one” is a complex organic molecule featuring multiple functional groups, including aromatic rings, ether linkages, and a triazatricyclo core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazatricyclo core, introduction of the phenyl and ethoxy groups, and final functionalization with the methoxymethyl and methyl groups. Typical reaction conditions may include:

    Formation of the triazatricyclo core: This could involve cyclization reactions using appropriate precursors under acidic or basic conditions.

    Introduction of phenyl and ethoxy groups: This step may involve electrophilic aromatic substitution reactions.

    Functionalization with methoxymethyl and methyl groups: This could be achieved through alkylation reactions using reagents like methyl iodide or methoxymethyl chloride.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Use of catalysts: Catalysts such as palladium or platinum may be used to facilitate certain reactions.

    Optimization of reaction conditions: Temperature, pressure, and solvent choice would be optimized to maximize efficiency.

    Purification techniques: Techniques such as chromatography and recrystallization would be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The ether linkages and aromatic rings can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological activity studies: The compound can be tested for its biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

    Drug development: The compound can be explored as a potential drug candidate or as a lead compound for the development of new pharmaceuticals.

Industry

    Materials science: The compound can be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Interference with cellular pathways: The compound may affect cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-(3,4-dimethoxyphenyl)ethyl]-13-(methoxymethyl)-11-methyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
  • 5-[2-(3,4-diethoxyphenyl)ethyl]-13-(methoxymethyl)-11-methyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-ol

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and the triazatricyclo core, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C30H31N3O4S

Molecular Weight

529.7 g/mol

IUPAC Name

5-[2-(3,4-diethoxyphenyl)ethyl]-13-(methoxymethyl)-11-methyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

InChI

InChI=1S/C30H31N3O4S/c1-5-36-23-13-12-20(17-24(23)37-6-2)14-15-33-28(21-10-8-7-9-11-21)32-26-25-22(18-35-4)16-19(3)31-29(25)38-27(26)30(33)34/h7-13,16-17H,5-6,14-15,18H2,1-4H3

InChI Key

CZRLMTWKZZOGQR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2C(=NC3=C(C2=O)SC4=NC(=CC(=C34)COC)C)C5=CC=CC=C5)OCC

Origin of Product

United States

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